molecular formula C8H7ClO2 B1367050 2'-Chloro-4'-hydroxyacetophenone CAS No. 68301-59-7

2'-Chloro-4'-hydroxyacetophenone

Cat. No. B1367050
CAS RN: 68301-59-7
M. Wt: 170.59 g/mol
InChI Key: LEQXWOPVKMSPDV-UHFFFAOYSA-N
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Description

2’-Chloro-4’-hydroxyacetophenone is a chemical compound with the molecular formula C8H7ClO2. It has an average mass of 170.593 Da and a monoisotopic mass of 170.013458 Da .


Molecular Structure Analysis

The molecular structure of 2’-Chloro-4’-hydroxyacetophenone consists of a benzene ring attached to a carbonyl group (C=O) and a hydroxyl group (-OH). The benzene ring is also substituted with a chlorine atom .


Physical And Chemical Properties Analysis

2’-Chloro-4’-hydroxyacetophenone is a solid at room temperature. It has a boiling point of 110°C . The compound has a molecular weight of 170.6 .

Scientific Research Applications

Phototransformations in Low-Temperature Matrices

Research on conformational changes in chloro-hydroxyacetophenones, like 5-chloro-3-nitro-2-hydroxyacetophenone, has shown that UV radiation can induce phototransformations in these compounds when isolated in low-temperature argon matrices. This process involves rotations within the molecule, notably of the hydroxyl and acetyl groups, and has been studied using experimental and theoretical methods (Pagacz-Kostrzewa et al., 2023).

Intramolecular Hydrogen Bond Analysis

Intramolecular hydrogen bonding in ortho-hydroxy acetophenones, including chloro variants, has been a subject of interest. Structural analyses using X-ray diffraction have compared steric effects on the properties of hydrogen bonds in these compounds. This research is significant for understanding the molecular structure and interactions within ortho-hydroxy acetophenones (Filarowski et al., 2004).

Synthesis Techniques

Studies have also focused on the synthesis of variants like chloromethyl-4-hydroxyacetophenone. These involve techniques like condensation and reactions under specific conditions to optimize yield and industrial applicability. Such research is crucial for the large-scale production of these compounds (Xian, 2001).

Safety And Hazards

2’-Chloro-4’-hydroxyacetophenone may cause serious eye irritation. It is harmful to aquatic life with long-lasting effects. Precautionary measures include avoiding release to the environment and wearing eye protection .

properties

IUPAC Name

1-(2-chloro-4-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c1-5(10)7-3-2-6(11)4-8(7)9/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQXWOPVKMSPDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70497943
Record name 1-(2-Chloro-4-hydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70497943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Chloro-4'-hydroxyacetophenone

CAS RN

68301-59-7
Record name 1-(2-Chloro-4-hydroxyphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68301-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chloro-4-hydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70497943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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